5-nitrospiro[benzimidazole-2,1'-cyclohexane] 1,3-dioxide
Overview
Description
5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide is a complex organic compound known for its unique structural features and reactivity This compound is characterized by a spiro linkage between a benzimidazole ring and a cyclohexane ring, with nitro and dioxide functional groups attached
Preparation Methods
The synthesis of 5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide typically involves multi-step organic reactions One common synthetic route includes the reaction of benzimidazole derivatives with cyclohexanone under specific conditions to form the spiro linkageThe dioxide functional group can be introduced via oxidation reactions using oxidizing agents like hydrogen peroxide or peracids .
Chemical Reactions Analysis
5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can remove the nitro group, leading to the formation of amino derivatives.
Substitution: The nitro group can be replaced by other functional groups through nucleophilic substitution reactions. .
Electrophilic Substitution: The compound reacts with electrophilic reagents like bromine and nitric acid, leading to substitution at the meta-position relative to the nitro group.
Scientific Research Applications
5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The spiro linkage and dioxide groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide can be compared with other spiro compounds and benzimidazole derivatives:
Spiro[benzimidazole-2,1’-cyclohexane]: Lacks the nitro and dioxide groups, resulting in different reactivity and applications.
5-nitrobenzimidazole: Contains the nitro group but lacks the spiro linkage, affecting its stability and biological activity.
Spiro[benzimidazole-2,1’-cyclohexane] 1-oxide: Similar structure but with only one oxide group, leading to different chemical properties
Properties
IUPAC Name |
5-nitro-3-oxidospiro[benzimidazol-1-ium-2,1'-cyclohexane] 1-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c16-13-10-5-4-9(15(18)19)8-11(10)14(17)12(13)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYXGRJVKAVYEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C3=C([N+]2=O)C=CC(=C3)[N+](=O)[O-])[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163126-82-7 | |
Record name | Spiro[2H-benzimidazole-2,1′-cyclohexane], 5-nitro-, 1,3-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163126-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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